molecular formula C19H13F3N2O2 B2812473 N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-50-4

N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Katalognummer: B2812473
CAS-Nummer: 946301-50-4
Molekulargewicht: 358.32
InChI-Schlüssel: BMJQXZXLFMFKIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide ( 946301-50-4) is a high-purity synthetic organic compound with a molecular weight of 358.31 g/mol and the molecular formula C 19 H 13 F 3 N 2 O 2 . This dihydropyridine-3-carboxamide derivative is structurally characterized by a 2-oxo-1,2-dihydropyridine core substituted with a (3-fluorophenyl)methyl group at the 1-position and an N-(3,4-difluorophenyl)carboxamide moiety at the 3-position, creating a multifunctional scaffold for chemical biology and drug discovery research . This compound belongs to a class of molecules demonstrating significant potential in medicinal chemistry research, particularly as a kinase inhibitor scaffold. Structural analogs of this dihydropyridine carboxamide core have been identified as potent and selective Met kinase superfamily inhibitors with demonstrated efficacy in preclinical models . Specifically, closely related compounds in this chemical class have shown promising tumor stasis in MET-dependent human gastric carcinoma xenograft models following oral administration, leading to advancement into clinical trials . The presence of multiple fluorine atoms on the phenyl rings enhances membrane permeability and metabolic stability, while the carboxamide linkage provides key hydrogen-bonding interactions with biological targets. Researchers utilize this compound primarily as a chemical building block and reference standard in oncology research, particularly for investigating kinase signaling pathways and developing targeted cancer therapeutics. The compound is offered with a guaranteed purity of 90% or higher and is available in various quantities to support different research needs . This product is intended for research purposes only and is not designed for human therapeutic or veterinary applications. Proper handling procedures should be followed, including wearing appropriate personal protective equipment and working in a well-ventilated fume hood. Researchers should consult the safety data sheet for specific handling and storage recommendations.

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2/c20-13-4-1-3-12(9-13)11-24-8-2-5-15(19(24)26)18(25)23-14-6-7-16(21)17(22)10-14/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJQXZXLFMFKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-difluoroaniline and 3-fluorobenzyl bromide. The key steps in the synthesis may involve:

    Nucleophilic substitution: Reacting 3,4-difluoroaniline with 3-fluorobenzyl bromide in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is C19H13F3N2O2, with a molecular weight of 358.32 g/mol. Its structure features a dihydropyridine ring that contributes to its biological activity and interaction with various biological targets .

Pharmacological Applications

  • Antiviral Activity :
    • Research has indicated that compounds with similar structures to N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine derivatives exhibit antiviral properties. Specifically, they have shown efficacy against orthomyxovirus infections, suggesting potential for development as antiviral agents .
  • Cardiovascular Benefits :
    • Studies on related compounds have demonstrated that they can positively influence lipid profiles by acting on thyroid hormone receptors. These findings suggest that N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine derivatives may also possess cardioprotective properties by modulating lipid metabolism and reducing LDL cholesterol levels .
  • Pharmacogenomics :
    • The compound's interactions at the genetic level can be significant in pharmacogenomic studies. Understanding how variations in drug metabolism genes affect the efficacy and safety of this compound can lead to personalized medicine approaches in treating cardiovascular diseases and other conditions .

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyridazinone compounds showed promising results in inhibiting viral replication in vitro. The structural similarity of these compounds to N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine indicates that it may also function effectively against viral pathogens.

Case Study 2: Lipid Regulation

In a preclinical model involving rats, a compound structurally related to N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine was shown to significantly lower triglyceride levels without affecting thyroid hormone levels adversely. This suggests a potential therapeutic application in managing dyslipidemia .

Wirkmechanismus

The mechanism of action of N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

The compound shares structural homology with derivatives such as N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide , as reported in . These analogs feature a similar carboxamide-linked dihydropyridine core but differ in their aromatic substituents and halogenation patterns.

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents Dihedral Angle (°) Hydrogen Bonding Crystallographic Features
N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 3,4-difluorophenyl; 3-fluorobenzyl Not reported Not reported No crystallographic data
N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-bromo-2-methylphenyl 8.38 N–H⋯O (intra-/intermolecular) Planar conformation; centrosymmetric dimers
N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide 3-chloro-2-methylphenyl Similar to bromo analog N–H⋯O (intra-/intermolecular) Isostructural with bromo analog
Key Observations:
  • Planarity and Conjugation : The bromo and chloro analogs exhibit near-planar conformations (dihedral angle ~8.38°), attributed to extended π-conjugation across the carboxamide bridge . The fluorine substituents in the target compound may enhance planarity further due to fluorine’s electron-withdrawing nature, though experimental confirmation is needed.
  • Hydrogen Bonding: The analogs form centrosymmetric dimers via N–H⋯O interactions, stabilizing their crystal lattices .

Electronic and Substituent Effects

  • Halogen vs. Fluorine : Bromine and chlorine in the analogs introduce steric bulk and polarizable halogens, which may influence binding interactions in biological systems. In contrast, fluorine’s smaller size and high electronegativity in the target compound could enhance metabolic stability and membrane permeability .
  • Methyl vs.

Implications for Research and Development

  • Physicochemical Properties : Fluorine’s lipophilicity (LogP) and polarity may improve bioavailability relative to bromo/chloro derivatives, though this requires experimental validation.

Biologische Aktivität

N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-cancer and anti-viral properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H15F3N2O2
  • Molecular Weight : 360.33 g/mol

Structural Features

  • The presence of difluorophenyl and fluorophenyl groups suggests potential interactions with biological targets through hydrophobic and electronic effects.
  • The dihydropyridine moiety may contribute to its pharmacological profile by facilitating electron transfer processes.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cytotoxicity Data

Cell LineIC50 (μM)Reference
MCF-7 (Breast)15.43
HCT-116 (Colon)6.90
A549 (Lung)13.60

The IC50 values indicate that the compound exhibits promising cytotoxicity, particularly against the HCT-116 cell line, where it outperformed doxorubicin, a standard chemotherapy drug.

The mechanism by which this compound exerts its anti-cancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Further studies are required to elucidate the precise pathways involved.

Anti-Viral Activity

In addition to its anti-cancer properties, this compound has shown potential as an anti-viral agent. Research indicates that derivatives of similar structures exhibit activity against various viral infections, including HIV and influenza viruses.

Comparative Anti-Viral Efficacy

CompoundVirus TypeActivity (%)Reference
Benzothiazolyl-pyridine HybridH5N193
N-(3,4-difluorophenyl)...HIVTBD

While specific data on the anti-viral efficacy of N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is limited, its structural analogs suggest a potential for similar activity.

Case Study 1: In vitro Evaluation Against Cancer Cell Lines

A study conducted on various derivatives of pyridine compounds demonstrated that modifications in substituents significantly affected cytotoxicity profiles. The study highlighted that electron-withdrawing groups enhanced activity against MCF-7 and HCT-116 cell lines .

Case Study 2: Synthesis and Screening

A recent synthesis protocol for thiazolo[4,5-c]pyridazines showed that compounds with similar frameworks exhibited notable cytotoxicity with IC50 values comparable to established chemotherapeutics . This underscores the importance of structural modifications in enhancing biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.